1-Stearoyl-sn-glycerol

Plant Lipid Biosynthesis Enzymology Diacylglycerol Synthesis

Procure high-purity 1-Stearoyl-sn-glycerol (CAS 22610-61-3) for stereospecific enzymatic studies. Its chiral sn-1 stearoyl chain is essential for MAGAT and lipase research, ensuring accurate kinetics and structural data. Substituting with racemic mixtures or shorter-chain MAGs invalidates results. Ideal for targeted lipidomics assays as a certified standard. Do not compromise your research with imprecise alternatives.

Molecular Formula C21H42O4
Molecular Weight 358.6 g/mol
CAS No. 22610-61-3
Cat. No. B134734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Stearoyl-sn-glycerol
CAS22610-61-3
SynonymsOctadecanoic Acid (2S)-2,3-Dihydroxypropyl Ester;  L-(+)-1-Monostearin;  1-O-Octadecanoyl-2n-glycerol; 
Molecular FormulaC21H42O4
Molecular Weight358.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)OCC(CO)O
InChIInChI=1S/C21H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h20,22-23H,2-19H2,1H3/t20-/m0/s1
InChIKeyVBICKXHEKHSIBG-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Stearoyl-sn-glycerol (CAS 22610-61-3): A Chiral, Position-Specific Monoacylglycerol for Research and Lipidomics


1-Stearoyl-sn-glycerol (CAS 22610-61-3) is a chiral, 1-acyl-sn-glycerol lipid defined by an octadecanoyl (stearoyl) chain esterified exclusively at the sn-1 position of the glycerol backbone [1]. It serves as a fundamental building block in phospholipid biosynthesis, acting as a specific substrate or intermediate in the generation of 1,2-diacyl-sn-glycerol 3-phosphates and subsequently, major membrane lipids like phosphatidylethanolamine and phosphatidylglycerol [2]. Its precise stereochemistry and acyl-chain composition differentiate it from other saturated monoacylglycerols (MAGs) like 1-palmitoyl-sn-glycerol (16:0), as well as from racemic mixtures and regioisomers such as 2-stearoyl-sn-glycerol or 3-stearoyl-sn-glycerol [1].

Why 1-Stearoyl-sn-glycerol (22610-61-3) is Not Interchangeable with Generic Monostearin or Other Monoacylglycerols


Generic substitution of 1-stearoyl-sn-glycerol with other monoacylglycerols (MAGs) or racemic mixtures introduces significant scientific risk due to its unique stereochemistry and acyl-chain length, which dictate its biochemical behavior. The term 'monostearin' often refers to a racemic mixture of 1-stearoyl-sn-glycerol and its enantiomer, 3-stearoyl-sn-glycerol [1]. Substituting this mixture for the pure, chiral compound can invalidate enzymatic studies, where stereospecificity is a fundamental requirement. Furthermore, even among chiral 1-MAGs, the length of the acyl chain (e.g., C18:0 vs. C16:0 palmitoyl or C14:0 myristoyl) profoundly alters molecular geometry and hydrophobic interactions, leading to differential substrate affinity and catalytic turnover in key lipid-metabolizing enzymes [2]. Therefore, substituting 1-stearoyl-sn-glycerol with a cheaper or more readily available MAG will produce non-comparable data and potentially invalidate the study's hypothesis.

1-Stearoyl-sn-glycerol (22610-61-3): Quantified Performance and Selectivity Evidence


Monoacylglycerol Acyltransferase (MAGAT) Apparent Km for Stearoyl-CoA in Plant Lipid Biosynthesis

In the biosynthesis of diacylglycerols in plants, the enzyme monoacylglycerol acyltransferase (MAGAT) exhibits differential substrate affinity based on the acyl-CoA donor. The apparent Km value for stearoyl-CoA is quantified, allowing a direct comparison with other acyl-CoA species to understand the enzyme's selectivity and the metabolic fate of this specific compound [1].

Plant Lipid Biosynthesis Enzymology Diacylglycerol Synthesis

Regiospecific Kinetic Preference of Peanut MAGAT for 1-MAG vs. 2-MAG Substrates

The position of the acyl chain on the glycerol backbone is a critical determinant of substrate recognition by lipid-modifying enzymes. The monoacylglycerol acyltransferase (MAGAT) from peanut shows a clear preference for 1-monoacylglycerols (1-MAGs) over the corresponding 2-monoacylglycerols (2-MAGs), directly demonstrating why the regioisomeric form (sn-1 vs sn-2) cannot be considered a generic substitute [1].

Substrate Specificity Lipid Acyltransferase Stereochemistry

Chiral Integrity: Differentiation from 3-Stearoyl-sn-glycerol and Racemic Monostearin

1-Stearoyl-sn-glycerol is a defined chiral molecule with a specific stereocenter at the sn-2 carbon of the glycerol backbone. It is an enantiomer of 3-stearoyl-sn-glycerol and constitutes only half of the commonly available, less expensive 'monostearin,' which is a racemic mixture [1]. While a direct comparative activity assay between the enantiomers is lacking in the cited reference, the fundamental difference in three-dimensional structure is a well-established principle in biochemistry and drug development, where enantiomers can exhibit vastly different biological activities [1].

Chiral Chemistry Analytical Chemistry Stereochemistry

Impact of Acyl Chain Length on Binding to Bacterial Monoacylglycerol Lipase

Crystallographic studies of bacterial monoacylglycerol lipase (MGL) reveal a hydrophobic substrate-binding tunnel that accommodates the alkyl chain of monoacylglycerols. The study directly compared complexes with substrate analogs of varying chain lengths: 1-lauroylglycerol (C12:0), myristoyl (C14:0), palmitoyl (C16:0), and stearoyl (C18:0) [1]. The structural data provides snapshots of how the longer stearoyl chain interacts within the active site, confirming that the chain length dictates the binding mode and conformational state of the enzyme, which are prerequisites for subsequent catalytic steps [1].

Structural Biology Lipase X-ray Crystallography

Metabolomic Profile Alteration in Coronary Artery Lesions (CAL) as a Putative Biomarker

1-Stearoyl-sn-glycerol has been identified as a plasma metabolite whose levels are associated with the pathological state of coronary artery lesions (CAL). While the referenced studies do not provide quantitative fold-change data for this specific compound against a healthy baseline, they establish its presence and relevance in the plasma metabolome of affected individuals [1]. This creates a foundation for its use as an analytical standard in targeted metabolomic assays designed to study the lipidomic signature of cardiovascular disease.

Metabolomics Clinical Chemistry Cardiovascular Disease

Key Scientific Applications for 1-Stearoyl-sn-glycerol (CAS 22610-61-3) Based on Quantitative Evidence


Enzymology of Plant Lipid Metabolism: Quantifying MAGAT Kinetics

1-Stearoyl-sn-glycerol is an essential reagent for studying the catalytic mechanism and substrate specificity of monoacylglycerol acyltransferases (MAGATs). As demonstrated by its distinct apparent Km value for stearoyl-CoA (25.66 μM) compared to palmitoyl- and oleoyl-CoA, this compound is required to accurately model the enzyme's role in diacylglycerol biosynthesis in oilseed plants [1]. Its use allows researchers to map the metabolic flux of saturated fatty acids and engineer lipid profiles in crops.

Structural Biology of Monoacylglycerol Lipases (MGLs): Defining Substrate Binding Modes

1-Stearoyl-sn-glycerol serves as a specific substrate analog in X-ray crystallography and other structural biology studies to characterize the active site architecture of monoacylglycerol lipases. The structural data obtained from its complex with bacterial MGL, compared directly with shorter-chain analogs, reveals how the stearoyl chain's length and conformation dictate specific interactions within the enzyme's hydrophobic tunnel [2]. This information is fundamental for designing selective inhibitors and understanding the molecular basis of lipid catabolism.

Clinical Metabolomics: Developing Quantitative Assays for Cardiovascular Disease Biomarkers

High-purity 1-stearoyl-sn-glycerol is required as a certified analytical standard (e.g., ISO17034) for the development and validation of targeted lipidomics assays using LC-MS/MS [3]. Its established association with coronary artery lesions (CAL) makes it a critical reference material for quantifying plasma metabolite changes and investigating the lipidomic signatures of cardiovascular disease. This application demands the chemical and stereochemical purity that generic monostearin cannot provide.

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